H-D-Abu-Otbu HCl

Description

BenchChem offers high-quality H-D-Abu-Otbu HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Abu-Otbu HCl including the price, delivery time, and more detailed information at info@benchchem.com.

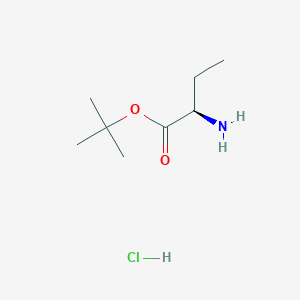

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tert-butyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959750-74-4, 313994-32-0 | |

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R)-2-aminobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: H-D-Abu-OtBu·HCl in Advanced Peptide Synthesis

Compound: H-D-Abu-OtBu[1][2]·HCl CAS: 313994-32-0 Chemical Name: D-2-Aminobutyric acid tert-butyl ester hydrochloride Synonyms: (R)-2-Aminobutanoic acid tert-butyl ester HCl; H-D-alpha-Aminobutyric acid tert-butyl ester hydrochloride

Executive Summary

In the landscape of modern peptidomimetics and drug discovery, H-D-Abu-OtBu·HCl serves as a critical chiral building block.[3] It combines the non-proteinogenic amino acid D-2-aminobutyric acid (D-Abu) with the acid-labile tert-butyl (OtBu) ester protecting group.

This compound is primarily utilized to:

-

Introduce D-Amino Acids: Confer proteolytic resistance and alter the conformational space of peptide backbones (e.g., inducing

-turns). -

Serve as a Cysteine Isostere: The ethyl side chain of Abu is sterically similar to Cysteine (Cys) but chemically inert (lacking the thiol group), making it an ideal probe for studying disulfide bond roles without redox complications.

-

Facilitate Solution-Phase Synthesis: The OtBu group provides orthogonal protection, stable to basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal), but cleavable by acid (TFA).

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for H-D-Abu-OtBu·HCl.

Physicochemical Profile

The following specifications define the research-grade standard for CAS 313994-32-0.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | D-isomer (R-configuration) |

| Solubility | Soluble in Water, Methanol, DMSO; Moderate in DCM/DMF |

| Purity (HPLC) | |

| Water Content (KF) | |

| Melting Point | Typically >150°C (Decomposes) |

Structural Mechanics & Synthetic Utility

The "D-Abu" Effect

The incorporation of D-Abu into a peptide sequence fundamentally alters its pharmacokinetics. Unlike natural L-amino acids, D-isomers are poor substrates for endogenous proteases. Furthermore, the ethyl side chain of Abu (

-

Isosteric Replacement: D-Abu is frequently used to replace D-Cysteine in structure-activity relationship (SAR) studies to determine if a disulfide bridge is structural or functional.

-

Conformational Constraint: D-amino acids favor the formation of reverse turns (e.g., Type II'

-turns) in peptide backbones, often stabilizing bioactive conformations.

Orthogonality of the OtBu Group

The tert-butyl ester is a semi-permanent protecting group. It remains intact during:

-

Base treatments: 20% Piperidine (Fmoc deprotection).

-

Hydrogenolysis:

(Cbz/Z deprotection). -

Mild Nucleophiles: Hydrazine.

It is cleaved exclusively by acidolysis (e.g., Trifluoroacetic acid (TFA) or HCl/Dioxane), typically in the final deprotection step of a synthesis campaign.

Protection/Deprotection Logic Diagram

Figure 1: The synthetic lifecycle of H-D-Abu-OtBu[4]·HCl in peptide assembly.

Experimental Protocols

Solution Phase Coupling Protocol

Objective: Couple Fmoc-Xaa-OH to H-D-Abu-OtBu·HCl to form Fmoc-Xaa-D-Abu-OtBu.

Reagents:

-

H-D-Abu-OtBu[2]·HCl (1.0 equiv)

-

Fmoc-Amino Acid (1.1 equiv)

-

Coupling Agent: EDC[5]·HCl / HOBt (or HATU for difficult couplings)

-

Base: Diisopropylethylamine (DIEA) (2.2 equiv - Critical for neutralizing the HCl salt)

-

Solvent: DMF or DCM (Anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of H-D-Abu-OtBu·HCl and 1.1 mmol of Fmoc-Xaa-OH in 10 mL of anhydrous DMF/DCM.

-

Activation: Add 1.1 mmol of HOBt and 1.1 mmol of EDC·HCl.

-

Neutralization (Critical Step): Cool the mixture to 0°C. Dropwise add 2.2 mmol of DIEA.

-

Note: The first equivalent of base neutralizes the HCl attached to the D-Abu amine; the remaining base catalyzes the coupling.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with Ethyl Acetate. Wash successively with:

-

5% Citric Acid or

(removes unreacted amine/base). -

Saturated

(removes unreacted acid). -

Brine.

-

-

Drying: Dry over

, filter, and concentrate.

Acidolytic Deprotection (TFA Cleavage)

Objective: Remove the OtBu group to yield the free carboxylic acid.

Cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v).

-

Note: TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations to prevent re-alkylation of sensitive side chains (e.g., Trp, Tyr).

Procedure:

-

Dissolve the protected peptide in the TFA cocktail (approx. 10 mL per gram of peptide).

-

Stir at room temperature for 1–2 hours.

-

Concentrate the TFA under nitrogen flow or rotary evaporation (do not heat >30°C).

-

Precipitate the product by adding cold Diethyl Ether.

-

Centrifuge and wash the pellet 3 times with cold ether.

Quality Control & Handling

Analytical Verification

To ensure the integrity of CAS 313994-32-0 before use, verify the following:

-

1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet (

ppm, 9H) and the triplet/multiplet signals for the ethyl side chain of Abu. -

Mass Spectrometry: ESI-MS should show

(free base mass) or peaks corresponding to the salt matrix.

Storage and Stability

-

Hygroscopicity: As a hydrochloride salt, this compound attracts atmospheric moisture.

-

Recommendation: Store at -20°C in a tightly sealed container. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the ester over time.

References

-

BenchChem. A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis. (Analogous chemistry for D-Abu derivatives).

-

Chem-Impex International. D-2-Aminobutyric acid tert-butyl ester hydrochloride Product Page.[2] (General properties of Abu-OtBu salts).

-

Sigma-Aldrich. L-a-Aminobutyric acid tert-butyl ester hydrochloride Safety and Data. (Reference for L-isomer properties CAS 53956-05-1).[6]

-

PubChem. Compound Summary: tert-butyl 2-aminobutanoate hydrochloride.[7][8]

-

Peptide.com (AAPPTEC). Guide to Solid Phase Peptide Synthesis. (Protocols for OtBu protection strategies).

(Note: While specific literature on the D-isomer CAS 313994-32-0 is sparse compared to the L-isomer, the chemical behavior described herein is derived from established peptide chemistry principles applicable to enantiomeric pairs.)

Sources

- 1. CAS 58640-01-0: H-.gamma.-Abu-OtBu . HCl | CymitQuimica [cymitquimica.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. H-ABU-OTBU HCL | 53956-05-1 [chemicalbook.com]

- 7. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Architectural and Synthetic Paradigms of D-2-Aminobutyric Acid Tert-Butyl Ester Hydrochloride (H-D-Abu-OtBu·HCl) in Advanced Peptide and API Development

Executive Summary

D-2-Aminobutyric acid tert-butyl ester hydrochloride (CAS: 313994-32-0), commonly abbreviated as H-D-Abu-OtBu·HCl, is a pivotal non-canonical amino acid derivative utilized extensively in pharmaceutical research and complex peptide synthesis[1]. By offering a protected C-terminus alongside a stable hydrochloride salt form, this compound provides a highly controlled reactivity profile essential for the asymmetric synthesis of bioactive molecules, including neuropharmacological agents and agrochemicals[1][2]. This whitepaper delineates the structural rationale, physicochemical properties, and field-proven experimental protocols for integrating H-D-Abu-OtBu·HCl into modern drug development pipelines.

Chemical Identity & Structural Architecture

The utility of H-D-Abu-OtBu·HCl stems from its tri-part structural design, which balances reactivity with stability.

-

The Chiral Core (D-2-Aminobutyric Acid): As a D-enantiomer of an unnatural amino acid, it imparts proteolytic resistance to peptide sequences, a critical factor in enhancing the half-life of peptide therapeutics[3]. It also serves as a chiral building block for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs).

-

The tert-Butyl (tBu) Ester: The C-terminal carboxylic acid is masked as a bulky tert-butyl ester. This steric shielding prevents unwanted oligomerization and diketopiperazine formation during N-terminal coupling[2]. The tBu group is orthogonal to base-labile protecting groups (like Fmoc), allowing for selective N-terminal elongation.

-

The Hydrochloride Salt: Free aliphatic amines are prone to oxidation and can act as nucleophiles in premature side reactions. Formulating the compound as a hydrochloride salt ensures long-term shelf stability and enhances aqueous/polar solvent solubility[1].

Figure 1: Logical relationship of the functional domains within H-D-Abu-OtBu·HCl.

Quantitative Data & Physicochemical Properties

Accurate physicochemical data is critical for stoichiometric calculations and reaction optimization. The following table summarizes the verified parameters for H-D-Abu-OtBu·HCl[1][4].

| Property | Value / Specification |

| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |

| Synonyms | H-D-Abu-OtBu·HCl, D-Abu-OtBu·HCl |

| CAS Number | 313994-32-0 |

| Molecular Formula | C8H17NO2·HCl (or C8H18ClNO2) |

| Molecular Weight | 195.69 g/mol |

| SMILES | Cl.CCC(=O)OC(C)(C)C |

| Appearance | White powder |

| Melting Point | 240 - 244 °C |

| Optical Rotation | [a]D20 = -13 ± 1 ° (C=1 in EtOH) |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0 - 8 °C, desiccated |

Applications in Peptide Synthesis & Drug Development

The incorporation of non-canonical D-amino acids like D-ABA into drug scaffolds is a proven strategy to bypass enzymatic degradation in vivo.

-

Neuropharmacology: Derivatives of aminobutyric acid are foundational to several neurological drugs. While L-ABA is a precursor to antiepileptics like levetiracetam and brivaracetam[3], the D-enantiomer is specifically utilized when exploring stereospecific receptor binding or synthesizing targeted chiral auxiliaries[1].

-

Orthogonal Peptide Synthesis: In complex peptide synthesis, H-D-Abu-OtBu·HCl acts as an ideal C-terminal starter or intermediate. The tert-butyl ester is completely stable under the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups from incoming amino acids, ensuring that the C-terminus remains inert until global acidic cleavage is desired[2].

Experimental Protocol: Solution-Phase Peptide Coupling Workflow

To maximize the utility of H-D-Abu-OtBu·HCl, researchers must employ highly controlled coupling environments. The following protocol outlines a self-validating methodology for coupling an Fmoc-protected amino acid to H-D-Abu-OtBu·HCl.

Causality & Logic: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic amine. HATU is selected as the coupling reagent due to its superior efficiency in minimizing racemization at the activated carboxylate, while the bulky tBu ester on the D-Abu moiety naturally suppresses intermolecular side reactions.

Step-by-Step Methodology:

-

Free Base Generation:

-

Dissolve 1.0 equivalent (eq) of H-D-Abu-OtBu·HCl in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Add 2.5 eq of N,N-diisopropylethylamine (DIEA) dropwise at 0 °C.

-

Validation: The solution should become completely homogeneous, indicating the successful neutralization of the HCl salt and liberation of the free amine.

-

-

Carboxyl Activation:

-

In a separate dry vial, dissolve 1.1 eq of the desired Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF.

-

Add 2.0 eq of DIEA and stir for 5 minutes at room temperature to form the active O-At ester.

-

Validation: A slight color change (often pale yellow) confirms active ester formation.

-

-

Peptide Coupling:

-

Transfer the activated Fmoc-AA-OH solution to the vial containing the free H-D-Abu-OtBu amine.

-

Stir continuously at room temperature for 2 to 4 hours.

-

Validation: Monitor reaction progress via LC-MS. The disappearance of the H-D-Abu-OtBu mass peak (m/z [M+H]+ = 160.1 for the free base) indicates completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding a 10-fold volume of cold water, then extract three times with ethyl acetate.

-

Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove unreacted free amines and DIEA), saturated aqueous NaHCO3 (to remove unreacted Fmoc-AA-OH), and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

C-Terminal Deprotection (Optional):

-

If the free carboxylic acid of the D-Abu moiety is required for subsequent steps, treat the purified intermediate with a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature.

-

Causality: The strong acid protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which is trapped by scavengers or eliminated as isobutylene), yielding the free acid.

-

Figure 2: Experimental workflow for solution-phase peptide coupling using H-D-Abu-OtBu·HCl.

References

-

Chem-Impex International. "D-2-Aminobutyric acid tert-butyl ester hydrochloride". chemimpex.com. 1

-

Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577". chem-space.com.4

-

Smolecule. "Buy Tert-butyl 2-aminobutanoate hydrochloride". smolecule.com. 2

-

Frontiers in Bioengineering and Biotechnology. "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids". frontiersin.org. 3

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Tert-butyl 2-aminobutanoate hydrochloride [smolecule.com]

- 3. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]

- 4. Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577 [chem-space.com]

H-D-Abu-Otbu HCl molecular weight and formula

An In-depth Technical Guide to H-D-Abu-Otbu HCl: A Protected Amino Acid for Advanced Peptide Synthesis

Abstract

H-D-Abu-Otbu HCl, known chemically as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a specialized amino acid derivative serving as a critical building block in synthetic organic chemistry and peptide science. Its primary utility is in the field of peptide synthesis, a foundational technology for drug discovery, biochemical research, and the development of novel biomaterials. This compound is a protected form of the non-proteinogenic D-amino acid, D-2-aminobutyric acid, where the carboxylic acid functional group is masked as a tert-butyl (tBu) ester, and the molecule is stabilized as a hydrochloride salt. This protection strategy is fundamental to the controlled, stepwise assembly of amino acids into precisely defined peptide sequences. This technical guide offers a comprehensive overview of the compound's properties, its core applications within the dominant Fmoc/tBu orthogonal synthesis strategy, and detailed protocols for its use, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

H-D-Abu-Otbu HCl is a white to off-white crystalline powder valued for its stability and high purity. The hydrochloride salt form enhances its shelf-life and improves handling characteristics compared to the free base. Its key physicochemical properties are summarized below.

| Property | Value |

| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |

| Synonyms | H-D-Abu-OtBu·HCl, (R)-tert-Butyl 2-aminobutanoate hydrochloride |

| CAS Number | 53956-05-1 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| Appearance | White to almost white powder/crystal |

| Purity | Typically ≥97% |

| Solubility | Soluble in polar organic solvents like methanol |

| Storage Conditions | Store at room temperature |

Chemical Structure

The structure consists of a D-2-aminobutyric acid core, where the carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated as a hydrochloride salt.

Caption: Structure of H-D-Abu-Otbu HCl

Core Application in Synthetic Peptide Chemistry

The principal application of H-D-Abu-Otbu HCl is as a specialized building block in peptide synthesis.[1] To appreciate its role, one must understand the foundational principles of protecting groups and orthogonal synthesis strategies.

Pillar 1: The Imperative of Protecting Groups

Peptides are assembled by forming amide (peptide) bonds between the α-amino group of one amino acid and the α-carboxylic acid group of another. To ensure this reaction proceeds in a controlled, specific manner, all other reactive functional groups (the N-terminus of the incoming amino acid and any side-chain functionalities) must be temporarily masked or "protected."[2] The tert-butyl (tBu) ester in H-D-Abu-Otbu HCl serves as a robust protecting group for the C-terminal carboxylic acid.

Pillar 2: The Fmoc/tBu Orthogonal Strategy

Modern Solid-Phase Peptide Synthesis (SPPS) is dominated by the Fmoc/tBu orthogonal protection strategy.[3][4] This methodology relies on two classes of protecting groups that are removed by chemically distinct mechanisms, allowing for selective deprotection at different stages of the synthesis.

-

N-α-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is base-labile and is selectively removed at the start of each coupling cycle using a solution of a secondary amine, typically 20-40% piperidine in DMF.[5]

-

tBu-based Groups: The tert-butyl (tBu) group and its derivatives are used to protect amino acid side chains (e.g., Ser, Asp, Tyr) and, in the case of H-D-Abu-Otbu HCl, the C-terminus. These groups are highly stable to the basic conditions used for Fmoc removal but are cleanly cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin support using trifluoroacetic acid (TFA).[2]

The stability of the OtBu ester in H-D-Abu-Otbu HCl to piperidine makes it fully compatible with the Fmoc/tBu SPPS workflow.

Pillar 3: The Strategic Value of D-Amino Acids

The incorporation of non-natural D-amino acids, such as D-2-aminobutyric acid, is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Introducing D-amino acids can significantly increase a peptide's proteolytic stability and, consequently, its in vivo half-life. Furthermore, the altered stereochemistry can impose specific conformational constraints on the peptide backbone, which can be used to fine-tune its binding affinity and selectivity for a biological target.

Methodologies and Protocols

A common misconception is that C-terminally protected amino acids like H-D-Abu-Otbu HCl are used for the initial loading of the first amino acid onto the resin in SPPS. In standard Fmoc/tBu SPPS, the first Fmoc-protected amino acid is anchored to the resin via its C-terminal carboxylic acid. Therefore, a C-terminally protected derivative cannot be used for this initial step.

Instead, the primary value of H-D-Abu-Otbu HCl is in solution-phase synthesis of dipeptides or larger peptide fragments , which are then purified and subsequently incorporated into a standard SPPS workflow.[4] This "fragment condensation" approach can improve the synthesis of difficult or aggregation-prone sequences.

Workflow: Dipeptide Fragment Synthesis and SPPS Incorporation

The following diagram outlines the process of using H-D-Abu-Otbu HCl to create a dipeptide fragment (Fmoc-Xaa-D-Abu-Otbu), which is then used in SPPS.

Caption: Workflow for using H-D-Abu-Otbu HCl in fragment-based peptide synthesis.

Experimental Protocol: Solution-Phase Synthesis of an Fmoc-Xaa-D-Abu-Otbu Dipeptide

This protocol describes a representative procedure for coupling a generic Fmoc-protected L-amino acid (Fmoc-Xaa-OH) to H-D-Abu-Otbu HCl.

1. Reagents and Equipment:

-

Fmoc-Xaa-OH (1.0 eq)

-

H-D-Abu-Otbu HCl (1.05 eq)

-

HBTU (1.05 eq) or other suitable coupling reagent

-

N,N-Diisopropylethylamine (DIEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round bottom flask, magnetic stirrer, argon/nitrogen atmosphere

-

Silica gel for column chromatography

2. Procedure:

-

Dissolution: In a round bottom flask under an inert atmosphere, dissolve Fmoc-Xaa-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF. Stir for 5-10 minutes.

-

Neutralization & Addition: In a separate flask, dissolve H-D-Abu-Otbu HCl (1.05 eq) in DMF. Add DIEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine. Stir for 5 minutes. Add this solution to the activated Fmoc-amino acid solution.

-

Coupling: Add additional DIEA (1.5 eq) to the main reaction flask to raise the pH and facilitate the coupling reaction. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-Xaa-D-Abu-Otbu dipeptide fragment.

7. Incorporation into SPPS: The purified and characterized dipeptide fragment can now be used in a standard Fmoc/tBu SPPS protocol. It is dissolved, activated with a coupling reagent, and coupled to the deprotected N-terminus of the resin-bound peptide chain, just as a single Fmoc-amino acid would be.

Safety and Handling

While a comprehensive toxicological profile has not been thoroughly investigated, standard laboratory safety practices should be observed when handling H-D-Abu-Otbu HCl and its parent compound, D-2-Aminobutyric acid.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Inhalation: Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Stable under recommended room temperature storage conditions.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

H-D-Abu-Otbu HCl is a highly valuable, specialized reagent for the synthesis of complex peptides. Its utility is defined by the strategic combination of a D-amino acid core, which imparts proteolytic resistance, and an acid-labile C-terminal tert-butyl ester protecting group. This structure makes it an ideal component for the Fmoc/tBu orthogonal synthesis strategy, particularly in the construction of peptide fragments for subsequent use in SPPS. For researchers aiming to synthesize novel peptides with enhanced stability and tailored biological activity, H-D-Abu-Otbu HCl remains a reliable and effective choice.

References

-

MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. D-2-Aminobutyric acid - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

Stereochemical Engineering in Peptide Synthesis: A Comparative Analysis of H-D-Abu-OtBu HCl and L-Abu-OtBu HCl

Executive Summary

As a Senior Application Scientist directing peptide synthesis and drug development workflows, I frequently leverage non-proteinogenic amino acids to overcome the pharmacokinetic limitations of native peptides. Among these,

This technical guide dissects the stereochemical divergence between the D- and L-enantiomers of Abu-OtBu HCl, detailing the causality behind their structural protective groups, their mechanistic impact on drug design, and the field-proven protocols required for their successful integration into complex peptide architectures.

Stereochemical Divergence & Physicochemical Profiling

While H-D-Abu-OtBu HCl and H-L-Abu-OtBu HCl share identical molecular weights and atomic connectivity, their mirror-image stereocenters dictate entirely different biological and structural trajectories in drug development.

-

H-L-Abu-OtBu HCl (The (S)-Enantiomer): L-Abu is an isosteric mimic of natural aliphatic amino acids like valine and cysteine. In advanced synthetic strategies, such as selenocysteine-mediated native chemical ligation, L-Abu derivatives are utilized to synthesize monocarba-analogues of disulfide-bridged peptides. This allows researchers to study oxidative refolding pathways without the confounding variables of off-target disulfide scrambling[1].

-

H-D-Abu-OtBu HCl (The (R)-Enantiomer): The incorporation of D-Abu introduces a right-handed twist into the peptide backbone. This stereochemical inversion is a field-proven strategy to confer resistance against endogenous proteolytic degradation. By disrupting standard

-helices and

Quantitative Data Comparison

To ensure precision in stoichiometric calculations during synthesis, the physicochemical properties of both enantiomers are summarized below:

| Property | H-D-Abu-OtBu HCl[4] | H-L-Abu-OtBu HCl[5] |

| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride | L-2-Aminobutyric acid tert-butyl ester hydrochloride |

| CAS Number | 313994-32-0 | 53956-05-1 |

| Stereochemistry | (R)-enantiomer | (S)-enantiomer |

| Molecular Formula | C₈H₁₇NO₂ · HCl | C₈H₁₇NO₂ · HCl |

| Molecular Weight | 195.69 g/mol | 195.69 g/mol |

| Purity (Typical) | ||

| Optical Rotation | ||

| Appearance | White crystalline powder | White to off-white solid |

*Note: Optical rotation values vary based on the solvent system utilized during polarimetry.

Mechanistic Rationale for Protective Group Strategy

The selection of the OtBu (tert-butyl ester) and HCl (hydrochloride salt) modifications is not arbitrary; it is rooted in strict chemical causality designed to preserve molecular integrity during iterative synthesis.

-

The OtBu Group (C-Terminal Protection): The tert-butyl ester provides robust steric shielding and orthogonal protection against the basic conditions (e.g., 20% piperidine in DMF) typically used for Fmoc deprotection. This ensures the C-terminus remains strictly unreactive while the peptide chain is elongated from the N-terminus.

-

The HCl Salt (Amine Stabilization): Formulating the ester as a hydrochloride salt protonates the

-amine, drastically reducing its nucleophilicity. This prevents auto-condensation into diketopiperazines (DKPs) during long-term storage and prevents oxidative degradation. The amine is only rendered reactive upon the deliberate introduction of a non-nucleophilic base (like DIPEA) during the coupling step.

Workflow Visualization

The following diagram illustrates the self-validating workflow for incorporating H-D/L-Abu-OtBu HCl into a peptide fragment via solution-phase coupling.

Workflow of enantiomer-specific peptide synthesis utilizing Abu-OtBu HCl with self-validation.

Self-Validating Experimental Protocols

To guarantee high-fidelity synthesis without racemization, the following step-by-step methodologies must be employed. Every step includes a self-validating mechanism to ensure trustworthiness in the resulting data.

Protocol 1: Solution-Phase Fragment Condensation

This protocol details the coupling of an Fmoc-protected amino acid to the free N-terminus of the Abu-OtBu building block.

Step 1: Amine Liberation (Neutralization)

-

Action: Dissolve 1.0 equivalent (eq) of H-D-Abu-OtBu HCl or H-L-Abu-OtBu HCl in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining 1.5 eq maintains a basic environment necessary for the subsequent coupling reaction.

Step 2: Pre-Activation of the Incoming Amino Acid

-

Action: In a separate vial, dissolve 1.1 eq of the incoming Fmoc-AA-OH, 1.1 eq of HATU, and 1.1 eq of HOAt in DMF. Stir for 5 minutes.

-

Causality: HATU rapidly activates the carboxylic acid, while HOAt forms a highly reactive, yet stable, OAt-ester intermediate. This specific combination suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the incoming amino acid.

Step 3: Coupling and Validation

-

Action: Transfer the activated Fmoc-AA-OH solution dropwise to the neutralized Abu-OtBu solution. Stir at room temperature for 2 hours.

-

Validation: Perform a Kaiser (Ninhydrin) Test on a micro-aliquot. A color change to deep blue indicates unreacted free amines (coupling failure). A colorless or faint yellow result validates complete amide bond formation.

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol 2: Orthogonal C-Terminal Deprotection (OtBu Cleavage)

Once the peptide fragment is fully assembled, the C-terminal OtBu group must be removed to allow for downstream fragment ligation or final formulation.

Step 1: Acidolysis

-

Action: Treat the purified Fmoc-Peptide-Abu-OtBu intermediate with a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H₂O in a 95:2.5:2.5 (v/v/v) ratio for 2 hours at room temperature.

-

Causality: TFA drives the acid-catalyzed cleavage of the tert-butyl ester via an Sₙ1 mechanism, generating a highly reactive tert-butyl carbocation. If left unchecked, this carbocation will re-alkylate electron-rich side chains (like Tryptophan or Tyrosine). The TIPS acts as a targeted carbocation scavenger, permanently quenching the reactive species.

Step 2: Precipitation and LC-MS Validation

-

Action: Concentrate the reaction mixture under a gentle stream of N₂ to 10% of its original volume. Add ice-cold diethyl ether to precipitate the free peptide acid. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

-

Validation: Dissolve a 1 mg sample of the pellet in Acetonitrile/Water (1:1) and analyze via LC-MS. The successful cleavage of the OtBu group is definitively validated by a mass shift of exactly -56 Da (corresponding to the loss of an isobutylene molecule) relative to the protected precursor.

References

-

Title: D-2-Aminobutyric acid tert-butyl ester hydrochloride | Source: chemimpex.com | URL: 4

-

Title: H-ABU-OTBU HCL | 53956-05-1 | Source: chemicalbook.com | URL: 5

-

Title: Selenocysteine-Mediated Native Chemical Ligation and Peptide Synthesis | Source: thieme-connect.de | URL: 1

-

Title: Peptide synthesis: special amino acids | Source: lifetein.com.cn | URL: 2

-

Title: Precision D-Amino Acid Peptides | Source: biorunstar.com | URL: 3

Sources

(R)-2-Aminobutanoic Acid tert-Butyl Ester Hydrochloride: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern peptidomimetics and active pharmaceutical ingredient (API) synthesis, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and structural rigidity. (R)-2-Aminobutanoic acid tert-butyl ester hydrochloride (commonly referred to as H-D-Abu-OtBu·HCl) serves as a critical chiral building block in these efforts.

By utilizing the D-enantiomer of α-aminobutyric acid, researchers can engineer peptides that resist endogenous enzymatic degradation. The strategic protection of the C-terminus with a tert-butyl (OtBu) ester ensures orthogonality with standard Fmoc-based solid-phase and solution-phase synthesis chemistries, while the hydrochloride salt stabilizes the highly reactive primary amine, preventing premature self-condensation. This whitepaper provides an in-depth analysis of the compound's chemical identity, mechanistic utility, and self-validating experimental protocols for its application in drug discovery workflows.

Chemical Identity and Physicochemical Properties

Accurate identification and handling of H-D-Abu-OtBu·HCl are foundational to reproducible synthesis. The compound is widely recognized across various chemical databases under multiple synonyms and CAS registry numbers due to historical cataloging differences[1][2].

Table 1: Identifiers and Physicochemical Data

| Parameter | Specification / Value |

| IUPAC Name | tert-butyl (2R)-2-aminobutanoate hydrochloride |

| Common Synonyms | H-D-Abu-OtBu·HCl; D-2-Aminobutyric acid tert-butyl ester HCl; D-α-Aminobutyric acid tert-butyl ester hydrochloride |

| CAS Registry Numbers | 313994-32-0[1]; 959750-74-4[2] |

| Molecular Formula | C₈H₁₇NO₂ · HCl |

| Molecular Weight | 195.69 g/mol [1] |

| Melting Point | 240 – 244 °C[1] |

| Storage Conditions | 0 – 8 °C, desiccated[1] |

| Appearance | White to off-white crystalline powder |

Mechanistic Rationale in Peptide Synthesis

The molecular architecture of H-D-Abu-OtBu·HCl is purposefully designed to solve three distinct synthetic challenges:

-

Chiral Stability (The D-Isomer): The (R)-configuration corresponds to the unnatural D-amino acid. Incorporating D-Abu into a peptide backbone disrupts the recognition sequences of natural proteases, significantly extending the in vivo half-life of peptide-drug conjugates.

-

C-Terminal Shielding (The tert-Butyl Ester): The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from unwanted nucleophilic attacks during upstream N-terminal elongations[3]. Crucially, it is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, ensuring true orthogonal synthesis[3].

-

Amine Stabilization (The Hydrochloride Salt): Free amino acid alkyl esters are notoriously unstable; they rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides). By protonating the primary amine with hydrochloric acid, the nucleophilicity of the nitrogen is neutralized, allowing for long-term storage without degradation.

Experimental Workflows & Self-Validating Protocols

Workflow 1: HATU/DIPEA-Mediated Peptide Coupling

To utilize H-D-Abu-OtBu·HCl in a coupling reaction, the inert hydrochloride salt must be neutralized in situ to generate the nucleophilic free amine. We employ [4] and N,N-Diisopropylethylamine (DIPEA) for this process. HATU generates an highly reactive OAt-active ester from the incoming carboxylic acid, while the pyridine nitrogen of HATU stabilizes the transition state via a neighboring group effect, suppressing racemization[4][5]. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile while efficiently neutralizing the HCl salt[6][7].

Caption: Workflow of HATU/DIPEA-mediated peptide coupling with H-D-Abu-OtBu·HCl.

Table 2: Standard Coupling Equivalents

| Reagent | Equivalents | Function |

| Carboxylic Acid (e.g., Fmoc-AA-OH) | 1.0 eq | Electrophile precursor |

| H-D-Abu-OtBu·HCl | 1.1 eq | Nucleophile |

| HATU | 1.2 eq | Activating Agent[7] |

| DIPEA | 4.0 eq | Base (Neutralization & Deprotonation)[7] |

Step-by-Step Protocol (Solution Phase)

-

Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add DIPEA (2.0 eq) and stir for 15 minutes[7].

-

Causality & Validation: Pre-activation ensures complete conversion to the OAt-active ester before the amine is introduced, preventing HATU from reacting directly with the amine to form an unreactive guanidinium byproduct. Validate via TLC (disappearance of starting acid).

-

-

Step 2: Nucleophile Preparation. In a separate vial, dissolve H-D-Abu-OtBu·HCl (1.1 eq) in DMF and add DIPEA (2.0 eq) to liberate the free amine.

-

Step 3: Coupling. Add the free amine solution dropwise to the pre-activated ester mixture. Stir at room temperature for 2–4 hours[7].

-

Causality & Validation: The dropwise addition controls the exothermic nature of the acylation. Validate via LC-MS (appearance of the target dipeptide mass).

-

-

Step 4: Work-up. Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure[7].

Workflow 2: Global Deprotection via Acidolysis (TFA)

Once the peptide sequence is fully assembled, the tert-butyl ester must be removed to yield the free C-terminal carboxylic acid. The defining characteristic of the tert-butyl ester is its extreme lability to strong acids like [8]. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by unimolecular cleavage to form a highly stable tertiary carbocation (tert-butyl cation)[3].

Because the tert-butyl cation is a powerful electrophile, it will alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine) if left unchecked. Therefore, the addition of nucleophilic scavengers (e.g., Triisopropylsilane (TIPS) and water) is mandatory[8].

Caption: Mechanistic pathway of TFA-mediated tert-butyl ester cleavage.

Step-by-Step Protocol

-

Step 1: Cleavage Cocktail Preparation. Prepare a standardized cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v).

-

Step 2: Acidolysis. Add the cocktail to the dry, protected peptide (approx. 10 mL per 1 g of substrate). Stir gently at room temperature for 1.5 to 3 hours[3][8].

-

Causality & Validation: The high concentration of TFA drives the equilibrium toward carbocation formation, while TIPS irreversibly quenches the tert-butyl cation. Validate via LC-MS (observe a mass shift of -56 Da, corresponding to the loss of isobutylene).

-

-

Step 3: Precipitation. Concentrate the reaction mixture under a stream of nitrogen to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide[8].

-

Step 4: Isolation. Centrifuge the suspension, decant the ether layer, and wash the pellet twice more with cold ether to remove residual TFA and scavenger adducts. Dry the pellet under high vacuum[8].

Analytical Validation Standards

To ensure the integrity of the synthesized API, the final product incorporating D-Abu must undergo rigorous analytical validation:

-

Reverse-Phase HPLC (RP-HPLC): Utilized to confirm the chemical purity of the final peptide. The removal of the highly hydrophobic tert-butyl group will result in a significant shift toward an earlier retention time compared to the protected precursor.

-

Chiral Chromatography: Essential for verifying that no racemization occurred at the D-Abu α-carbon during the HATU-mediated coupling process.

References

-

Alfa Chemistry. "CAS 313994-32-0 D-2-Aminobutyric acid tert-butyl ester hydrochloride". 1

-

Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride". 2

-

YouTube (Organic Chemistry). "HATU, DIPEA Peptide Coupling Mechanism".6

-

Benchchem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection". 3

-

Wikipedia. "HATU". 4

-

ThermoFisher. "Introduction to Cleavage Techniques".8

-

Thieme-Connect. "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent". 5

-

Benchchem. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols". 7

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577 [chem-space.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Thermodynamic Solubility Profiling of H-D-Abu-OtBu HCl: Aqueous vs. Organic Solvent Systems

Executive Summary

D-2-Aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-OtBu HCl, CAS: 313994-32-0) is a critical chiral building block extensively utilized in peptide synthesis, neuropharmacology, and pharmaceutical development[1][2]. The successful integration of this intermediate into synthetic workflows—whether in Solid-Phase Peptide Synthesis (SPPS) or liquid-phase reactions—depends heavily on its solubility profile. This technical guide provides an in-depth mechanistic analysis of its solubility in water versus organic solvents, supported by a self-validating experimental protocol designed to determine precise thermodynamic solubility.

Molecular Architecture & Solubility Causality

The solubility behavior of H-D-Abu-OtBu HCl is dictated by its zwitterionic-like precursor state, stabilized commercially as a hydrochloride salt. The molecule presents a distinct structural dichotomy that governs its solvent interactions:

-

The Hydrochloride Amine Terminus (Hydrophilic): The protonated primary amine (

) paired with the chloride counterion ( -

The tert-Butyl Ester Terminus (Hydrophobic): The bulky tert-butyl group (

) provides significant steric hindrance and lipophilicity. While the ester linkage offers minor hydrogen-bond accepting capability, the massive non-polar hydrocarbon bulk prevents dissolution in purely non-polar organic solvents (like hexane). However, it facilitates solubility in polar organic solvents like methanol[] and DMSO[5].

Causality in Practice: When formulating or reacting this compound, the chosen solvent system must balance the solvation of the ionic lattice with the solvation of the hydrophobic tert-butyl moiety.

Structural drivers dictating the amphiphilic solubility profile of H-D-Abu-OtBu HCl.

Comparative Quantitative Solubility Profile

To facilitate rational solvent selection in drug development and peptide synthesis[1], the following table summarizes the solubility profile of H-D-Abu-OtBu HCl across a dielectric continuum.

| Solvent | Dielectric Constant (ε) | Solubility Classification | Mechanistic Rationale |

| Water | 80.1 | Freely Soluble | Strong ion-dipole interactions easily overcome the crystal lattice energy of the HCl salt[3]. |

| DMSO | 46.7 | Soluble | High polarity aprotic solvent; excellent at solvating the cationic amine[5]. |

| Methanol | 32.7 | Soluble | Protic nature solvates the chloride ion; organic nature solvates the t-butyl group[]. |

| Dichloromethane (DCM) | 9.1 | Sparingly Soluble | Insufficient polarity to fully dissociate the HCl salt, despite affinity for the ester. |

| Hexane | 1.9 | Insoluble | Complete lack of polar/ionic solvation capacity; cannot disrupt the salt lattice. |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Why is this protocol "self-validating"? It incorporates internal standards to monitor solvent loss, orthogonal phase separation to eliminate colloidal artifacts, and solid-state verification to ensure the compound hasn't degraded or altered its polymorphic state during the assay.

Step-by-Step Methodology:

-

Preparation of the Solid Phase: Weigh out an excess amount (e.g., 500 mg) of high-purity H-D-Abu-OtBu HCl[2] into a 10 mL amber glass vial. Causality: An excess ensures the presence of a continuous solid phase throughout the experiment, which is mandatory for thermodynamic equilibrium.

-

Solvent Addition & Internal Standard: Add exactly 5.0 mL of the target solvent (e.g., HPLC-grade Water or Methanol). Spike the solvent with a known micro-concentration of an inert internal standard (e.g., toluene for organic systems, or a stable polar standard for aqueous). Causality: The internal standard allows you to mathematically correct for any solvent evaporation that occurs during the 24-hour shaking period.

-

Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake at 200 RPM for 24 hours. Causality: Temperature strictness is paramount because the dissolution enthalpy of hydrochloride salts is highly temperature-dependent. 24 hours ensures true thermodynamic equilibrium rather than a transient kinetic state.

-

Orthogonal Phase Separation:

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Filtration: Syringe-filter the resulting supernatant through a 0.22 µm PTFE membrane (discarding the first 1 mL to saturate membrane binding sites). Causality: Using both techniques ensures no sub-micron particulates artificially inflate the HPLC integration.

-

-

HPLC-UV Quantification: Dilute the filtrate into the linear dynamic range of your validated HPLC method. Quantify the H-D-Abu-OtBu HCl peak against a 5-point calibration curve.

-

Solid-State Validation Check: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: This confirms that the solid form has not undergone a solvent-mediated polymorphic transformation or disproportionation (loss of the HCl salt) during equilibration.

Thermodynamic solubility validation workflow for H-D-Abu-OtBu HCl.

Implications for Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the choice of solvent dictates coupling efficiency. Because H-D-Abu-OtBu HCl is highly soluble in DMSO and Methanol[][5], but sparingly soluble in standard SPPS solvents like pure DCM, scientists must strategically utilize solvent mixtures (e.g., DMF/DCM blends). This maintains the solubility of the growing peptide chain while ensuring the complete dissolution of the incoming amino acid building block. The tert-butyl ester acts as a crucial protecting group, enhancing organic solubility compared to the free acid, while the HCl salt must be neutralized in situ (typically with N,N-Diisopropylethylamine, DIEA) to liberate the free amine for active coupling.

References

-

H-D-Abu-OtBu . HCl, 313994-32-0 - 北京百草泰克生物科技有限公司 Source: bjbestech.com URL: [Link]

Sources

Chemical Properties and Synthetic Utility of D-alpha-Aminobutyric Acid tert-Butyl Ester

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-alpha-aminobutyric acid tert-butyl ester (H-D-Abu-OtBu) is a specialized chiral building block extensively utilized in the synthesis of peptide therapeutics and peptidomimetics. As the D-enantiomer of alpha-aminobutyric acid protected by a tert-butyl ester, it serves a critical role in medicinal chemistry: it introduces non-proteinogenic side chains (ethyl group) to modulate peptide potency and proteolytic stability while providing orthogonal protection suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of H-D-Abu-OtBu, providing actionable protocols for its integration into drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The tert-butyl ester moiety renders the carboxyl group chemically inert to nucleophilic attack and basic conditions, making this compound ideal for protecting the C-terminus during amine-focused transformations.[1]

Structural Specifications

| Property | Data |

| Common Name | D-alpha-Aminobutyric acid tert-butyl ester hydrochloride |

| Synonyms | H-D-Abu-OtBu[2] · HCl; D-2-Aminobutyric acid tert-butyl ester |

| CAS Number | 313994-32-0 (HCl salt) |

| Molecular Formula | C₈H₁₇NO₂[2] · HCl |

| Molecular Weight | 195.69 g/mol (HCl salt); 159.23 g/mol (Free base) |

| Chirality | D-Configuration (R-enantiomer) |

Physical Properties

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 240 – 244 °C (HCl salt) |

| Solubility | Soluble in water, methanol, ethanol; Free base soluble in DCM, EtOAc |

| Hygroscopicity | Low to moderate (store desiccated) |

| pKa (approx) | ~7.6 (ammonium group), ester is non-ionizable |

Synthesis & Production Strategies

The synthesis of H-D-Abu-OtBu requires conditions that introduce the bulky tert-butyl group without racemizing the chiral alpha-carbon. Two primary methodologies are employed: acid-catalyzed addition of isobutylene and transesterification with tert-butyl acetate.

Mechanism of Formation

The most robust industrial method involves the reaction of D-aminobutyric acid with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄). This proceeds via an Sɴ1-like mechanism where the protonated isobutylene forms a tert-butyl carbocation, which is then trapped by the carboxylic acid.

Synthesis Workflow Visualization

Figure 1: Acid-catalyzed esterification pathway using isobutylene.

Reactivity Profile & Synthetic Utility[6]

Orthogonality in Peptide Synthesis

H-D-Abu-OtBu is designed for Fmoc/tBu strategy SPPS.[3]

-

Base Stability: The tert-butyl ester is stable to 20% piperidine in DMF (Fmoc deprotection conditions).

-

Acid Lability: The ester is cleaved by 95% Trifluoroacetic Acid (TFA), releasing the free carboxylic acid and isobutylene gas.

Causality of Experimental Choices[8]

-

Why tert-Butyl? Unlike methyl or ethyl esters, which require saponification (base/water) to remove, the tert-butyl ester is removed under the same acidic conditions used to cleave the peptide from the resin and deprotect side chains. This "global deprotection" step streamlines the workflow.

-

Why D-Enantiomer? Incorporation of D-amino acids like D-Abu induces specific conformational constraints (e.g., beta-turns) in peptides and increases resistance to enzymatic degradation by endogenous proteases.

Peptide Coupling Cycle

Figure 2: Standard Fmoc-SPPS cycle compatible with H-D-Abu-OtBu side chains.

Experimental Protocols

Protocol 1: General Preparation via tert-Butyl Acetate (Lab Scale)

Note: This method avoids the use of gaseous isobutylene, making it safer for standard laboratory setups.

Reagents:

-

D-Aminobutyric acid (10 mmol)

-

tert-Butyl acetate (150 mL)

-

Perchloric acid (70%, 1.5 eq) Caution: Explosive hazard potential

Methodology:

-

Suspension: Suspend D-aminobutyric acid in tert-butyl acetate in a round-bottom flask.

-

Catalysis: Add perchloric acid dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. The solid starting material will dissolve as the ester forms.

-

Quenching: Cool to 0°C and extract with 0.5 N HCl.

-

Basification: Adjust the aqueous layer to pH 9–10 with Na₂CO₃.

-

Extraction: Extract the free base ester into Ethyl Acetate (3x).

-

Salt Formation: Dry organic layer (MgSO₄), filter, and add HCl in dioxane to precipitate the H-D-Abu-OtBu · HCl salt.[4][5]

Protocol 2: Solution Phase Coupling

Objective: Coupling H-D-Abu-OtBu to an N-protected amino acid (e.g., Boc-Phe-OH).

-

Activation: Dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq). Stir for 5 minutes.

-

Addition: Add H-D-Abu-OtBu · HCl (1.0 eq) to the mixture.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine.

-

Result: The tert-butyl ester remains intact, protecting the C-terminus while the new amide bond is formed.

Handling & Safety

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. The HCl salt is stable for years if kept dry.

-

Safety Profile:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Protection. Retrieved from [Link]

Sources

H-D-Abu-Otbu HCl: Technical Data, Safety Profile, and Synthesis Utility

Content Type: Technical Guide / Whitepaper Subject: D-2-Aminobutyric acid tert-butyl ester hydrochloride Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of bioactive peptides and peptidomimetics.[1] As the D-enantiomer of alpha-aminobutyric acid protected with an acid-labile tert-butyl ester, it serves a critical role in introducing non-proteinogenic amino acids into peptide sequences to modulate potency, receptor selectivity, and metabolic stability (proteolytic resistance).

This guide functions as an Expanded Technical Data Package , synthesizing essential safety information (virtual SDS), physicochemical properties, and validated experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Precise identification is paramount in chiral synthesis. Researchers must verify the stereochemistry and salt form before use.

Table 1: Substance Identification

| Property | Specification |

| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |

| Common Synonyms | H-D-Abu-OtBu[1]·HCl; (R)-2-Aminobutyric acid tert-butyl ester HCl |

| CAS Number | 53956-05-1 (primary variant); Check batch for 313994-32-0 |

| Molecular Formula | C₈H₁₇NO₂ · HCl |

| Molecular Weight | 195.69 g/mol |

| Chirality | D-Isomer (R-configuration at α-carbon) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |

| Melting Point | ~145–150 °C (Decomposes) |

| Hygroscopicity | Hygroscopic; requires desiccation |

Structural Visualization

The following diagram maps the functional groups and their reactivity profile, highlighting the orthogonality of the protection scheme.

Figure 1: Functional Reactivity Map of H-D-Abu-OtBu HCl.

Hazard Identification & Safety Protocols (Virtual MSDS)

Disclaimer: This section summarizes standard GHS safety data. Always consult the vendor-issued Safety Data Sheet (SDS) before handling.

GHS Classification[7][9][11]

-

Signal Word: WARNING

-

Hazard Statements:

Emergency Response Workflow

The hydrochloride salt form can generate acidic residues upon contact with moisture. The following workflow dictates the immediate response to exposure.

Figure 2: Emergency Response Decision Tree for Acute Exposure.

Handling & Storage[7][8][11][14][15][16]

-

Storage: Store at 2–8°C (refrigerated). Keep container tightly closed.

-

Moisture Sensitivity: The HCl salt is hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a desiccator.

-

Incompatibilities: Strong oxidizing agents, strong bases (will liberate the free amine and potentially cause polymerization or hydrolysis).

Technical Application: Peptide Synthesis

H-D-Abu-Otbu HCl is typically employed in Solution Phase Peptide Synthesis or as a specialized building block in convergent synthesis strategies.

Why use the tert-Butyl (OtBu) Ester?

The OtBu group provides orthogonal protection relative to base-labile groups (like Fmoc).[9] It is stable to basic conditions (piperidine) but cleaved rapidly by Trifluoroacetic Acid (TFA). This allows the researcher to extend the peptide chain at the N-terminus while keeping the C-terminus protected.

Experimental Protocol: Solution Phase Coupling

Objective: Coupling H-D-Abu-OtBu HCl (Amine component) to an Fmoc-protected amino acid (Carboxyl component).

Materials:

-

Amine: H-D-Abu-OtBu HCl (1.0 equiv)

-

Acid: Fmoc-Xaa-OH (1.1 equiv)

-

Coupling Reagent: HATU or HBTU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation:

-

Dissolve Fmoc-Xaa-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes.

-

Mechanism:[10] The carboxylate reacts with HATU to form an active ester (O-At), facilitating nucleophilic attack.

-

-

Neutralization & Coupling:

-

In a separate vial, dissolve H-D-Abu-OtBu HCl (1.0 equiv) in DMF.

-

Add remaining DIPEA (2.0 equiv). Crucial Step: This neutralizes the HCl salt, liberating the free amine (

) for reaction. -

Add the amine solution to the activated acid mixture.

-

-

Reaction Monitoring:

-

Stir at room temperature under Nitrogen.

-

Monitor via TLC or LC-MS (Target Mass = MW of Fmoc-Xaa + MW of D-Abu-OtBu - H2O).

-

Reaction is typically complete within 1–3 hours.

-

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with:

-

5% Citric Acid (removes unreacted amine/base).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Dry over MgSO₄ and concentrate in vacuo.

-

Synthesis Workflow Diagram

Figure 3: Solution Phase Coupling Workflow for H-D-Abu-OtBu HCl.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019938, tert-butyl (2S)-2-aminobutanoate (L-isomer analog for property verification). Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[11][12] Chemical Reviews, 109(6), 2455-2504. (Foundational text on OtBu/Fmoc orthogonality).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemsupply.com.au [chemsupply.com.au]

- 3. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. fishersci.com [fishersci.com]

- 6. peptide.com [peptide.com]

- 7. tatachemicals.com [tatachemicals.com]

- 8. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. H-ABU-OTBU HCL | 53956-05-1 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

Is H-D-Abu-Otbu HCl hygroscopic?

An In-Depth Technical Guide to the Physicochemical Behavior and Handling of H-D-Abu-OtBu HCl

Executive Summary

A frequent and critical question in peptide synthesis and non-canonical amino acid (ncAA) integration is: Is H-D-Abu-OtBu HCl hygroscopic?

The definitive answer is yes, it is highly hygroscopic .

H-D-Abu-OtBu HCl (D-2-aminobutyric acid tert-butyl ester hydrochloride, CAS: 313994-32-0) is a crucial chiral building block used in the synthesis of complex therapeutics and modified peptides[1]. While the tert-butyl (tBu) ester provides robust protection for the C-terminus during orthogonal solid-phase peptide synthesis (SPPS), the presence of the hydrochloride (HCl) salt on the primary amine renders the crystalline lattice highly susceptible to atmospheric moisture.

As a Senior Application Scientist, I have observed that failing to account for the hygroscopicity of amino acid ester hydrochlorides is a leading cause of stoichiometric mismatch, coupling failure, and degraded yields in downstream applications. This whitepaper provides a rigorous mechanistic analysis of its moisture sensitivity, alongside field-proven protocols for anhydrous handling and analytical validation.

The Mechanistic Basis of Hygroscopicity

To understand why H-D-Abu-OtBu HCl absorbs moisture, we must examine its molecular architecture. The compound exists as an ionic salt: the protonated primary amine (

-

Ion-Dipole Interactions: The crystal lattice of the hydrochloride salt is highly polar. When exposed to ambient humidity, the highly electronegative oxygen of atmospheric water molecules is strongly attracted to the

cation, while the hydrogen atoms of water form hydrogen bonds with the -

Hydration Energy vs. Lattice Energy: The energy released by the hydration of these ions (solvation energy) exceeds the lattice energy holding the crystal together. Consequently, the powder acts as a desiccant, actively pulling water from the air to form a hydration shell[2].

-

Deliquescence: Prolonged exposure will cause the white crystalline powder to clump, become sticky, and eventually dissolve into its own absorbed moisture (deliquescence)[3].

This behavior is not unique to H-D-Abu-OtBu HCl; it is a universal characteristic of the amino acid tert-butyl ester hydrochloride class, including structural analogs like Glycine tert-butyl ester hydrochloride and D-Alanine tert-butyl ester hydrochloride[4][5].

Caption: Mechanistic pathway of moisture absorption by H-D-Abu-OtBu HCl and its downstream consequences.

Physical and Chemical Properties

Quantitative data regarding the physical state of H-D-Abu-OtBu HCl is summarized below. Recognizing these parameters is essential for designing proper storage and reaction conditions.

| Property | Specification / Value | Impact on Handling |

| Chemical Name | D-2-aminobutyric acid tert-butyl ester HCl | Bulky tBu group provides steric hindrance, protecting the ester from mild hydrolysis. |

| CAS Number | 313994-32-0 | Unique identifier for procurement and QA/QC tracking[1]. |

| Molecular Weight | 195.69 g/mol (Anhydrous) | Critical: Absorbed water increases apparent MW, leading to under-dosing in reactions. |

| Appearance | White to off-white powder | Clumping or translucence indicates moisture contamination[1]. |

| Melting Point | 240 - 244 °C | High melting point indicates a strong, stable ionic lattice prior to hydration[1]. |

| Storage Temp | 0 - 8 °C | Reduces thermodynamic degradation but increases condensation risk upon opening[6]. |

| Hygroscopicity | Highly Moisture-Sensitive | Mandates inert atmosphere handling and desiccation[3]. |

Impact of Moisture on Downstream Applications

When researchers ignore the hygroscopic nature of this reagent, two primary modes of failure occur in peptide synthesis:

-

Stoichiometric Errors: If a protocol calls for 1.0 mmol (195.69 mg) of H-D-Abu-OtBu HCl, but the powder has absorbed 10% water by weight, the actual molar amount of the amino acid delivered is only 0.9 mmol. This throws off the equivalents in sensitive coupling reactions, leaving unreacted starting materials and creating difficult-to-separate deletion sequences.

-

Quenching of Coupling Reagents: Free water introduced into a reaction mixture will aggressively compete with the amine for the activated ester. Water rapidly hydrolyzes active coupling intermediates formed by reagents like HATU, EDC, or DIC, converting them back to the inactive carboxylic acid and consuming the expensive coupling reagent.

Experimental Protocols: Handling and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when handling H-D-Abu-OtBu HCl.

Protocol A: Anhydrous Handling and Aliquoting

Because the compound is stored at 2–8 °C[1], opening the cold container in a humid laboratory will cause immediate condensation of water directly onto the powder.

Step-by-Step Methodology:

-

Retrieval: Remove the sealed bottle of H-D-Abu-OtBu HCl from the 4 °C refrigerator. Do not open it.

-

Equilibration (Crucial Step): Place the sealed bottle inside a vacuum desiccator containing active desiccant (e.g., Drierite or silica gel). Allow it to sit for 30–60 minutes until the bottle reaches ambient room temperature. Causality: This prevents a temperature differential that would cause atmospheric moisture to condense on the cold reagent.

-

Inert Atmosphere Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon or dry Nitrogen. If a glovebox is unavailable, use a continuous positive-pressure stream of inert gas over the bottle opening[2].

-

Weighing: Rapidly weigh the required mass into a pre-tared, oven-dried vial.

-

Re-sealing: Purge the headspace of the primary stock bottle with Argon for 10 seconds. Seal tightly with Parafilm and return immediately to 4 °C storage[6].

Caption: Step-by-step anhydrous handling workflow for hygroscopic amino acid ester hydrochlorides.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Before utilizing an older batch of H-D-Abu-OtBu HCl in a critical or large-scale synthesis, verify its anhydrous state.

Step-by-Step Methodology:

-

Preparation: Ensure the volumetric Karl Fischer titrator is calibrated using a 1% water standard.

-

Sample Dissolution: In a dry environment, dissolve ~50 mg of H-D-Abu-OtBu HCl (accurately weighed) in 1.0 mL of anhydrous methanol.

-

Titration: Inject the sample into the KF titration vessel.

-

Validation Threshold: For optimal peptide synthesis, the water content should be < 0.5% w/w . If the moisture content exceeds 1.0%, the batch must be dried under high vacuum (lyophilization or vacuum oven at 40 °C with P2O5) or discarded if hydrolysis is suspected.

Conclusion

H-D-Abu-OtBu HCl is fundamentally hygroscopic due to the thermodynamic favorability of water molecules interacting with its hydrochloride salt lattice. Treating this reagent as a moisture-sensitive compound is not optional; it is a strict requirement for achieving high-purity synthetic yields. By implementing rigorous thermal equilibration, inert atmosphere handling, and routine Karl Fischer validation, researchers can completely mitigate the risks associated with its deliquescent nature.

References

-

ChemicalCell. "Ne-Boc-L-Lysine tert-Butyl Ester Hydrochloride CAS NO 13288-57-8". ChemicalCell Technical Resources. Available at:[Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. labproinc.com [labproinc.com]

- 5. D-Alanine tert-butyl ester hydrochloride CAS#: 59531-86-1 [m.chemicalbook.com]

- 6. Ne-Boc-L-Lysine tert-Butyl Ester Hydrochloride | 13288-57-8 | ChemicalCell [chemicalcell.com]

Methodological & Application

Application Note: Advanced Solution-Phase Peptide Synthesis (SolPPS) Protocol Utilizing H-D-Abu-OtBu·HCl

Introduction & Mechanistic Rationale

While solid-phase methods dominate early-stage discovery, solution-phase peptide synthesis remains critical for multigram scale-up and the synthesis of specialized structural fragments[1]. Classical solution-phase peptide synthesis (CSPS) relies heavily on optimized liquid-liquid extractions to purify intermediates rapidly without the need for time-consuming column chromatography[2].

This application note details the precise incorporation of H-D-Abu-OtBu·HCl into a growing peptide chain. H-D-Abu-OtBu·HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride, MW 195.69) is frequently utilized to introduce the unnatural D-enantiomer of aminobutyric acid, a modification that provides enhanced proteolytic stability and conformational rigidity in peptidomimetic drug development[3].

The Causality of Experimental Design (Self-Validating System)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your synthetic workflow, every reagent choice in this protocol is designed with a specific, mechanistic purpose that contributes to a self-purifying system:

-

Orthogonal Protection & Salt Form Stability: The tert-butyl (tBu) ester provides robust C-terminal protection that is completely orthogonal to N-terminal Fmoc or Boc chemistries. The amine is supplied as a hydrochloride salt to prevent spontaneous cyclization (e.g., diketopiperazine formation) and oxidative degradation during storage. However, this necessitates in situ neutralization (free-basing) with a tertiary amine like N,N-Diisopropylethylamine (DIPEA) prior to coupling.

-

Coupling Reagent Causality: In SolPPS, the removal of coupling byproducts is the primary bottleneck. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) because its corresponding urea byproduct is highly water-soluble. HOBt (1-Hydroxybenzotriazole) is added to form an active ester intermediate, which accelerates aminolysis and suppresses racemization. The use of EDC·HCl and HOBt in conjunction with DIPEA is a highly efficient method for coupling Fmoc-protected amino acids to tert-butyl ester hydrochlorides, as the water-soluble byproducts are easily removed via aqueous extraction[4].

-

Self-Validating Workup: The protocol is designed to be self-purifying. The acidic wash selectively removes unreacted H-D-Abu-OtBu, DIPEA, and the EDC-urea byproduct. The basic wash deprotonates and removes unreacted Fmoc-AA-OH and HOBt. If the stoichiometry is respected, the organic layer will contain only the pure coupled dipeptide, validating the success of the reaction without requiring immediate LC-MS.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction setup for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| Fmoc-AA-OH | Variable | 1.00 eq | 10.0 mmol | N-terminal building block |

| H-D-Abu-OtBu·HCl | 195.69 | 1.05 eq | 10.5 mmol | C-terminal building block (slight excess) |

| EDC·HCl | 191.70 | 1.20 eq | 12.0 mmol | Water-soluble carbodiimide activator |

| HOBt (anhydrous) | 135.13 | 1.20 eq | 12.0 mmol | Racemization suppressor / Activator |

| DIPEA | 129.24 | 3.00 eq | 30.0 mmol | Base (Neutralizes HCl salts & catalyzes) |

| DCM (Anhydrous) | N/A | N/A | 50.0 mL | Primary reaction solvent |

Experimental Protocol: Step-by-Step Methodology

Step 1: Pre-Activation of the N-Protected Amino Acid

-

In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-AA-OH (10.0 mmol) and anhydrous HOBt (12.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM). (Note: If the Fmoc-amino acid exhibits poor solubility, add up to 10 mL of anhydrous DMF).

-

Cool the reaction mixture to 0 °C using an ice-water bath to prevent thermal degradation of the active ester.

-

Add EDC·HCl (12.0 mmol) in one portion. Stir for 15 minutes at 0 °C to allow the complete formation of the active OBt-ester intermediate.

Step 2: Free-Basing and Aminolysis (Coupling)

-

To the chilled active ester solution, add the solid H-D-Abu-OtBu·HCl (10.5 mmol).

-

Add DIPEA (30.0 mmol) dropwise over 5 minutes. Causality Check: The 3.0 equivalents of DIPEA are mathematically required to neutralize the HCl salt of the D-Abu derivative (1.0 eq), neutralize the HCl salt of EDC (1.0 eq), and provide a basic medium to drive the aminolysis reaction forward (1.0 eq).

-

Maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

-